3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile
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Overview
Description
3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is an organic compound that features a fluorophenyl group, an oxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-fluorobenzyl bromide with 3-methyloxirane-2-carbonitrile under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties[][6].
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the modulation of receptor function. The fluorophenyl group can enhance the compound’s binding affinity to its target through hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl bromide: A precursor in the synthesis of 3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile.
3-Methyloxirane-2-carbonitrile: Another precursor used in the synthesis.
4-Fluorophenylacetonitrile: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both an oxirane ring and a carbonitrile group, which confer distinct chemical reactivity and biological activity. The fluorophenyl group further enhances its properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H10FNO |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10FNO/c1-11(10(7-13)14-11)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3 |
InChI Key |
BOWHOIUMUCEAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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